Imino-tryptophan

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Imino-tryptophan is a natural product found in Chromobacterium violaceum with data available.

Imino-tryptophan, also known as 2-imino-3-(indol-3-yl)propanoic acid, is a derivative of the amino acid tryptophan. It is characterized by the oxidation of the amino group of tryptophan to form an imine group, resulting in a compound with the molecular formula . This structural modification imparts unique chemical properties and biological activities to imino-tryptophan, distinguishing it from its parent compound.

- Hydrolysis: Under acidic or basic conditions, imino-tryptophan can revert to tryptophan and other products.

- Condensation Reactions: It can react with nucleophiles, such as amines or alcohols, to form adducts.

- Reductive Reactions: Reduction of the imine group can yield the corresponding amine derivative.

These reactions are significant for understanding its reactivity and potential applications in organic synthesis .

The synthesis of imino-tryptophan can be achieved through several methods:

- Oxidation of Tryptophan: Direct oxidation of tryptophan's amino group using oxidizing agents such as potassium permanganate or hydrogen peroxide can yield imino-tryptophan.

- Dehydroamino Acid Formation: Imino-tryptophan can also be synthesized via dehydration reactions involving tryptophan derivatives under acidic conditions.

- Imino-Ene Reactions: Recent studies have explored innovative synthetic routes that utilize imino-ene reactions to create derivatives of tryptophan, including imino-tryptophan .

These methods highlight the versatility and accessibility of imino-tryptophan in synthetic organic chemistry.

Imino-tryptophan has potential applications across various fields:

- Pharmaceuticals: Due to its structural similarity to tryptophan, it may serve as a lead compound for developing new drugs targeting serotonin pathways or related neurotransmitter systems.

- Biochemical Research: Its role in enzyme catalysis makes it valuable for studying metabolic pathways involving amino acids.

- Nutraceuticals: Given its relationship with tryptophan metabolism, it may have applications in dietary supplements aimed at enhancing mood or sleep quality.

Several compounds share structural or functional similarities with imino-tryptophan. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Tryptophan | Parent compound | Precursor to serotonin and melatonin; essential amino acid |

| Kynurenine | Metabolite of tryptophan | Involved in neuroinflammation and neuroprotection |

| 5-Hydroxytryptophan | Serotonin precursor | Directly involved in serotonin synthesis |

| N-Methyltryptamine | Tryptamine derivative | Known for psychoactive properties |

Imino-tryptophan is unique due to its imine functional group, which alters its reactivity and potential biological effects compared to these similar compounds. This modification may influence how it interacts with biological systems and its utility in therapeutic contexts .

Molecular Formula and Structural Characteristics

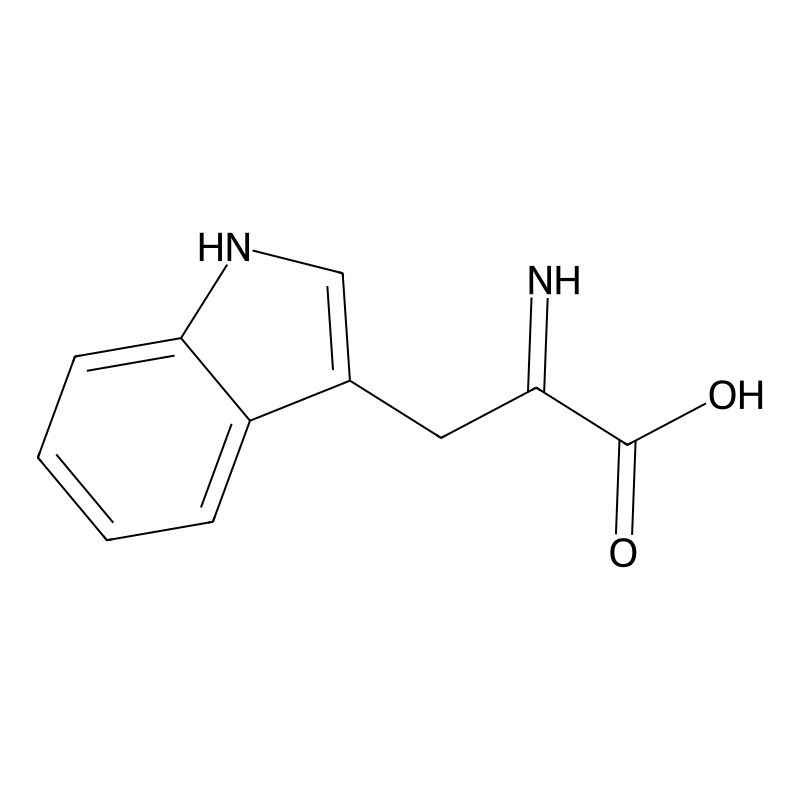

Imino-tryptophan, also known as 2-imino-3-(1H-indol-3-yl)propanoic acid, is a dehydroamino acid derivative of tryptophan in which the amino group has been oxidized to the corresponding imine [1]. The molecular formula of imino-tryptophan is C11H10N2O2 with a molecular weight of 202.21 g/mol [1] [4]. This compound represents an important intermediate in tryptophan metabolism and possesses unique structural features that distinguish it from its parent compound.

The structural characteristics of imino-tryptophan include an indole ring system connected to a propanoic acid backbone via a methylene bridge at the 3-position of the indole [1]. The key distinguishing feature is the presence of an imine (C=N) functional group at the C2 position, replacing the amino group found in tryptophan [1] [2]. This structural modification results in a compound that is classified as both a dehydroamino acid and a ketimine [1].

Table 1: Molecular Formula and Structural Characteristics of Imino-tryptophan

| Property | Value |

|---|---|

| Molecular Formula | C11H10N2O2 |

| Molecular Weight | 202.21 g/mol |

| IUPAC Name | 2-imino-3-(1H-indol-3-yl)propanoic acid |

| Alternative Names | indole-3-pyruvic acid imine, IPA imine, (2z)-2-imino-3-(1h-indol-3-yl)propanoic acid |

| Structure Type | Dehydroamino acid, Ketimine, Tryptophan derivative, Indole derivative |

| Functional Groups | Imine group, Carboxylic acid, Indole ring |

| Parent Compound | Tryptophan (C11H12N2O2, 204.23 g/mol) |

The structural backbone of imino-tryptophan consists of three main components: the indole heterocycle, the methylene bridge, and the imino-propanoic acid moiety [1] [2]. The indole ring system, comprising fused benzene and pyrrole rings, contributes significantly to the compound's aromaticity and spectroscopic properties [23]. The methylene bridge connects this indole system to the imino-propanoic acid portion, which contains the characteristic imine group and carboxylic acid functionality [1] [4].

Imine Functional Group Specificity

The imine functional group (C=N) in imino-tryptophan represents the key structural modification that distinguishes it from tryptophan [1]. This functional group is formed through the oxidation of the amino group in tryptophan, resulting in a compound with altered chemical reactivity and physical properties [5]. The imine nitrogen in imino-tryptophan is sp² hybridized, contributing to the planar geometry around the carbon-nitrogen double bond [19].

The imine group in imino-tryptophan exhibits specific chemical characteristics that influence its reactivity patterns [5]. Unlike the amino group in tryptophan, which primarily participates in nucleophilic reactions, the imine functionality can undergo both nucleophilic addition reactions at the carbon and electrophilic reactions at the nitrogen [5] [17]. This dual reactivity makes imino-tryptophan an interesting intermediate in various chemical transformations.

The presence of the imine group also affects the electronic distribution within the molecule [14]. The conjugation between the imine and the carboxylic acid group creates an extended π-electron system that influences the compound's spectroscopic properties and reactivity [14] [19]. This conjugation can be disrupted or enhanced depending on the protonation state of the molecule, which is pH-dependent [19].

The imine functional group in imino-tryptophan can participate in various chemical reactions, including hydrolysis, reduction, and nucleophilic addition [5] [17]. Under aqueous conditions, the imine group is susceptible to hydrolysis, converting back to the keto form (indole-3-pyruvic acid) [16]. This susceptibility to hydrolysis contributes to the moderate stability of imino-tryptophan in solution [16] [19].

Additionally, the imine group can form hydrogen bonds through its nitrogen atom, which affects the compound's solubility and intermolecular interactions [19]. These hydrogen-bonding capabilities play a role in the compound's behavior in various solvent systems and potentially in its interactions with biological macromolecules [23].

Tautomeric Equilibrium States

Imino-tryptophan exhibits complex tautomeric behavior, existing in multiple equilibrium states depending on environmental conditions [14] [19]. The primary tautomeric equilibrium involves the interconversion between the imine form (with a C=N-H group) and the enamine form (with a C-NH group and a shifted double bond) [19]. This imine-enamine tautomerism is a dynamic process influenced by factors such as solvent polarity, pH, and temperature [14] [15].

Table 2: Tautomeric Equilibrium States of Imino-tryptophan

| Tautomeric Form | Chemical Structure Description | Relative Stability |

|---|---|---|

| Imine form | C=N-H group with sp² hybridized nitrogen | Predominant form in non-polar environments |

| Enamine form | C-NH group with double bond shifted to adjacent carbon | Minor form, favored in specific pH conditions |

| Zwitterionic form | Protonated imine nitrogen and deprotonated carboxylic acid | Predominant form in aqueous solutions at physiological pH |

| Protonated imine form | Protonated imine nitrogen (C=NH₂⁺) with neutral carboxylic acid | Predominant form in acidic conditions (pH < 3) |

| Deprotonated carboxylate form | Neutral imine group with deprotonated carboxylic acid (COO⁻) | Predominant form in basic conditions (pH > 9) |

In aqueous solutions, imino-tryptophan predominantly exists as a zwitterion, with the imine nitrogen protonated and the carboxylic acid deprotonated [14] [19]. This zwitterionic form is particularly stable at physiological pH and contributes to the compound's solubility in water [19]. The protonation state of both the imine nitrogen and the carboxylic acid group is highly pH-dependent, leading to different predominant species across the pH spectrum [14] [15].

The tautomeric equilibrium of imino-tryptophan is also influenced by solvent effects [14]. In non-polar solvents, the neutral imine form tends to predominate, while polar protic solvents favor the zwitterionic form [19]. This solvent-dependent behavior affects the compound's spectroscopic properties, particularly its UV-visible and fluorescence spectra [14] [12].

Temperature also plays a role in the tautomeric equilibrium of imino-tryptophan [15]. Higher temperatures generally increase the rate of interconversion between tautomeric forms, though the position of the equilibrium may shift depending on the enthalpy differences between the tautomers [15] [19].

The tautomeric behavior of imino-tryptophan has implications for its reactivity and stability [14] [15]. Different tautomers may exhibit varying reactivity patterns, and the dynamic nature of the tautomeric equilibrium contributes to the compound's overall chemical behavior [19]. Understanding these tautomeric states is essential for predicting the compound's behavior under different experimental conditions [14] [15].

Spectroscopic and Analytical Profiles

Imino-tryptophan exhibits distinctive spectroscopic and analytical profiles that facilitate its identification and characterization [8] [12]. Various spectroscopic techniques, including UV-visible spectroscopy, fluorescence spectroscopy, infrared spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry, provide valuable information about the compound's structure and properties [8] [12].

Table 3: Spectroscopic and Analytical Profiles of Imino-tryptophan

| Analytical Method | Characteristic Features |

|---|---|

| UV-Visible Spectroscopy | Absorption maxima at 280-290 nm (indole chromophore) |

| Fluorescence Spectroscopy | Emission spectrum shifted compared to tryptophan due to imine group |

| Infrared Spectroscopy | C=N stretching band at ~1650 cm⁻¹, indole N-H stretching at ~3400 cm⁻¹ |

| Nuclear Magnetic Resonance | Distinctive chemical shifts for imine proton and indole ring protons |

| Mass Spectrometry | Molecular ion peak at m/z 203 [M+H]+ |

| High-Performance Liquid Chromatography | Retention time dependent on column and conditions, typically elutes between tryptophan and indole-3-pyruvic acid |

In UV-visible spectroscopy, imino-tryptophan shows characteristic absorption maxima at 280-290 nm, primarily due to the indole chromophore [8] [12]. This absorption profile is similar to that of tryptophan but with subtle differences resulting from the presence of the imine group [12]. The exact position and intensity of these absorption bands can vary depending on the solvent and pH, reflecting the compound's tautomeric equilibrium states [8] [12].

Fluorescence spectroscopy reveals that imino-tryptophan is fluorescent, though its emission spectrum differs from that of tryptophan due to the influence of the imine group [8] [12]. The fluorescence properties of imino-tryptophan are sensitive to environmental factors, making fluorescence spectroscopy a valuable tool for studying the compound's behavior in different media [12].

Infrared spectroscopy of imino-tryptophan shows characteristic absorption bands, including the C=N stretching vibration at approximately 1650 cm⁻¹ and the indole N-H stretching at around 3400 cm⁻¹ [8]. These spectral features provide information about the compound's functional groups and can help distinguish it from related compounds [8].

NMR spectroscopy offers detailed structural information about imino-tryptophan [14]. The ¹H NMR spectrum shows distinctive chemical shifts for the imine proton and the indole ring protons, while the ¹³C NMR spectrum reveals the characteristic carbon signals of the imine group and the indole system [14] [17]. NMR spectroscopy is particularly useful for studying the tautomeric equilibrium of imino-tryptophan, as different tautomers exhibit distinct spectral patterns [14].

Mass spectrometry provides information about the molecular weight and fragmentation pattern of imino-tryptophan [4]. The compound typically shows a molecular ion peak at m/z 203 [M+H]+, corresponding to its protonated form [4]. The fragmentation pattern can provide additional structural information and help confirm the compound's identity [4].

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are valuable for the separation and quantification of imino-tryptophan [11]. The compound's retention time depends on the specific column and conditions used but typically falls between those of tryptophan and indole-3-pyruvic acid [11].

Physicochemical Properties and Stability Parameters

Imino-tryptophan possesses distinct physicochemical properties that influence its behavior in various environments and its stability under different conditions [1] [16]. Understanding these properties is essential for handling, storing, and utilizing this compound effectively in research and potential applications.

Table 4: Physicochemical Properties of Imino-tryptophan

| Property | Value |

|---|---|

| Physical State | Crystalline solid |

| Solubility | Soluble in polar solvents, limited solubility in non-polar solvents |

| Stability in Solution | Moderate stability, susceptible to hydrolysis in aqueous solutions |

| pKa (estimated) | Carboxylic acid: ~3.5, Imine nitrogen: ~9.5 |

| Tautomeric Forms | Imine-enamine tautomerism possible |

| UV Absorption Maximum | 280-290 nm (indole chromophore) |

| Fluorescence Properties | Similar to tryptophan but with altered emission spectrum due to imine group |

Imino-tryptophan typically exists as a crystalline solid at room temperature [1]. It exhibits moderate solubility in polar solvents such as water, methanol, and dimethyl sulfoxide, while its solubility in non-polar solvents is limited [1] [16]. The compound's solubility is influenced by pH, with increased solubility at both acidic and basic pH values due to the formation of charged species [16].

The acid-base properties of imino-tryptophan are determined by its functional groups [1] [16]. The carboxylic acid group has an estimated pKa of approximately 3.5, while the imine nitrogen has a pKa of around 9.5 [16]. These values influence the compound's ionization state and behavior across different pH ranges [16].

Table 5: Stability Parameters of Imino-tryptophan

| Parameter | Description |

|---|---|

| Thermal Stability | Moderate thermal stability; begins to decompose above 150°C |

| pH Stability Range | Most stable between pH 5-8; undergoes hydrolysis in strongly acidic or basic conditions |

| Photostability | Sensitive to UV light exposure; should be protected from direct light |

| Oxidative Stability | Susceptible to oxidation, particularly at the indole ring and imine group |

| Hydrolytic Stability | Imine group susceptible to hydrolysis, converting to keto form in aqueous solutions |

| Storage Conditions | Store in cool, dry conditions, protected from light and moisture |

| Half-life in Aqueous Solution (25°C) | Approximately 24-48 hours at neutral pH; significantly shorter at acidic or basic pH |

The stability of imino-tryptophan is influenced by various factors, including temperature, pH, light exposure, and the presence of oxidizing agents [16]. The compound exhibits moderate thermal stability but begins to decompose at temperatures above approximately 150°C [16]. It is most stable in the pH range of 5-8, with increased rates of hydrolysis observed under strongly acidic or basic conditions [16] [19].

Imino-tryptophan is sensitive to light, particularly UV radiation, which can promote photochemical degradation [16]. The compound is also susceptible to oxidation, especially at the indole ring and the imine group [9] [16]. These sensitivities necessitate appropriate storage conditions to maintain the compound's integrity [16].

The hydrolytic stability of imino-tryptophan is of particular interest due to the susceptibility of the imine group to hydrolysis [16] [19]. In aqueous solutions, the imine group can undergo hydrolysis to form indole-3-pyruvic acid, with the rate of this reaction dependent on pH and temperature [16] [19]. The estimated half-life of imino-tryptophan in aqueous solution at 25°C and neutral pH is approximately 24-48 hours, though this can be significantly shorter under acidic or basic conditions [16].

For optimal stability, imino-tryptophan should be stored in cool, dry conditions, protected from light and moisture [16]. These storage recommendations help minimize degradation and extend the compound's shelf life [16].

Comparison with Related Indole Derivatives

Imino-tryptophan belongs to a family of indole derivatives that includes tryptophan, indole-3-pyruvic acid, indole-3-acetic acid, and kynurenine [1] [18]. Comparing these compounds reveals important structural and functional relationships that help contextualize the unique properties of imino-tryptophan.

Table 6: Comparison of Imino-tryptophan with Related Indole Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|

| Imino-tryptophan | C11H10N2O2 | 202.21 | Imine group at C2 position |

| Tryptophan | C11H12N2O2 | 204.23 | Amino group at C2 position |

| Indole-3-pyruvic acid | C11H9NO3 | 203.20 | Keto group at C2 position |

| Indole-3-acetic acid | C10H9NO2 | 175.18 | Lacks amino acid moiety |

| Kynurenine | C10H12N2O3 | 208.21 | Cleaved indole ring |

The structural relationship between imino-tryptophan and tryptophan is particularly significant [1] [7]. Imino-tryptophan differs from tryptophan by the oxidation of the amino group to an imine, resulting in a compound with a molecular weight approximately 2 g/mol less than tryptophan [1] [7]. This structural modification alters the compound's chemical reactivity, spectroscopic properties, and biological behavior [1] [7].

Indole-3-pyruvic acid is closely related to imino-tryptophan, as it represents the keto form that can be formed through hydrolysis of the imine group [1] [18]. The interconversion between these two compounds is an important aspect of their chemistry and may have biological significance [1] [18].

Table 7: Detailed Comparison of Imino-tryptophan with Related Indole Derivatives

| Property | Imino-tryptophan | Tryptophan | Indole-3-pyruvic acid | Indole-3-acetic acid |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 202.21 | 204.23 | 203.20 | 175.18 |

| Functional Groups | Imine, carboxylic acid, indole | Amine, carboxylic acid, indole | Ketone, carboxylic acid, indole | Carboxylic acid, indole |

| Solubility in Water | Moderate | Slightly soluble | Low | Moderate |

| Acid-Base Properties | Weakly acidic (carboxyl), weakly basic (imine) | Amphoteric (amino acid) | Acidic (carboxyl) | Acidic (carboxyl) |

| UV Absorption Maximum (nm) | 280-290 | 280 | 280-285 | 280 |

| Fluorescence Properties | Fluorescent with altered spectrum | Strong fluorescence | Weak fluorescence | Weak fluorescence |

| Metabolic Pathway Involvement | Intermediate in tryptophan metabolism | Essential amino acid, precursor to serotonin | Tryptophan catabolism | End product of tryptophan metabolism |

| Chemical Reactivity | Reactive at imine group, susceptible to hydrolysis | Forms peptide bonds, various metabolic reactions | Keto-enol tautomerism, decarboxylation | Forms esters and amides |

| Biological Activity | Potential enzyme inhibitor, signaling molecule | Protein building block, neurotransmitter precursor | Intermediate in IAA biosynthesis | Plant growth hormone (auxin) |

The spectroscopic properties of these indole derivatives show both similarities and differences [8] [12]. All compounds exhibit UV absorption maxima around 280 nm due to the indole chromophore, but subtle differences in these spectra can be used for identification and quantification [8] [12]. Tryptophan shows strong fluorescence, while imino-tryptophan exhibits fluorescence with an altered emission spectrum due to the imine group [8] [12]. Indole-3-pyruvic acid and indole-3-acetic acid typically show weaker fluorescence compared to tryptophan and imino-tryptophan [8] [12].

The chemical reactivity patterns of these compounds differ significantly based on their functional groups [18]. Imino-tryptophan is particularly reactive at the imine group and is susceptible to hydrolysis [16] [18]. Tryptophan, as an amino acid, readily forms peptide bonds and undergoes various metabolic reactions [7] [18]. Indole-3-pyruvic acid exhibits keto-enol tautomerism and can undergo decarboxylation [18], while indole-3-acetic acid can form esters and amides through its carboxylic acid group [18].

The biosynthesis of imino-tryptophan, also known as 2-imino-3-(indol-3-yl)propanoic acid or indole-3-pyruvic acid imine, represents a critical metabolic transformation in various biological systems [1] [2] [3]. This compound, with the molecular formula C₁₁H₁₀N₂O₂ and molecular weight 202.21 g/mol, is characterized by the oxidation of the amino group of L-tryptophan to form an imine group [1] [3].

The primary enzymatic pathway for imino-tryptophan formation involves the direct oxidation of L-tryptophan through specialized flavoprotein oxidases [5] [6] [7]. The flavoprotein tryptophan 2-monooxygenase catalyzes the oxidative decarboxylation of tryptophan to yield indole-3-acetamide, carbon dioxide, and water [5] [7] [8]. This enzyme, particularly well-characterized in Pseudomonas savastanoi, demonstrates a biphasic reduction mechanism when tryptophan is used as substrate [5]. The rapid phase varies with tryptophan concentration, exhibiting a limiting rate of 139 s⁻¹ and an apparent Kd value of 0.11 mM [5]. A primary deuterium kinetic isotope effect of 2.4 on the limiting rate of reduction indicates the importance of carbon-hydrogen bond cleavage in the mechanism [5].

Alternative enzymatic routes involve tryptophan aminotransferases, which catalyze the reversible transamination of L-tryptophan with 2-oxoglutarate as the amino acceptor to yield indole-3-pyruvic acid and L-glutamate [9] [10]. The L-tryptophan aminotransferase from Enterobacter cloacae demonstrates Km values of 3.3 mM for L-tryptophan and 24 μM for indole-3-pyruvic acid [9]. This enzyme exhibits broad specificity for both amino donors and acceptors, with optimal activity occurring at pH 8.8 [10].

The tryptophanase enzyme system provides another pathway for imino-tryptophan formation through the reversible synthesis of tryptophan from indole, pyruvate, and ammonia [11] [12]. This pyridoxal phosphate-dependent enzyme catalyzes the degradation of tryptophan to indole, pyruvate, and ammonia, but the reaction is readily reversible at high concentrations of pyruvate and ammonia [11]. The synthetic reaction occurs at maximum velocities approaching those of the degradative reactions [11].

Flavoprotein-Mediated Oxidation Mechanisms

Flavoprotein-mediated oxidation represents the predominant mechanism for imino-tryptophan biosynthesis, involving sophisticated enzymatic machinery that activates molecular oxygen for substrate transformation [6] [7] [13]. The mechanism of flavoprotein-catalyzed amine oxidation has been extensively studied through kinetic isotope effects and theoretical calculations [6] [13].

The simplest mechanism involves a one-step hydride transfer from the methyl group of the substrate to the flavin cofactor, forming the iminium product directly [6]. This process is guided by the movement of the lone pair of electrons from the α-amino nitrogen to the Cα, leading to the formation of the protonated imine reaction product [14]. Deuterium kinetic isotope effects for this mechanism are consistent with values of 0.994-0.995 at high pH, supporting the hydride transfer mechanism [6] [13].

Alternative mechanisms include covalent flavin adduct formation, where the substrate nitrogen attacks the flavin cofactor at C4a or N5 to form a covalently bound flavin adduct [6]. This is followed by proton loss from the substrate methyl carbon and elimination to yield the final products [6]. In some cases, the addition and elimination occur in a single step [6].

The two-step electron transfer mechanism involves separate one-electron transfer steps, where the initial transfer from the substrate to the flavin forms a flavin semiquinone and aminium cation radical [6]. This is followed by further oxidation through separate proton and electron transfers [6]. Variations of this mechanism combine proton and electron transfers into single hydrogen transfer steps [6].

Structural studies of flavoprotein tryptophan 2-monooxygenase reveal that the enzyme belongs to the monoamine oxidase family of flavoproteins, with greatest similarities to L-amino acid oxidases [7] [8] [15]. The active site contains conserved residues Lys365 and Trp466, which are critical for catalytic activity [7] [8]. The K365M mutation decreases the kcat and kcat/KTrp values by 60,000- and 2 million-fold, respectively [8] [15].

Role of Tryptophan 2,3-Dioxygenase (TDO) and Indoleamine 2,3-Dioxygenase (IDO)

Tryptophan 2,3-dioxygenase and indoleamine 2,3-dioxygenase represent the primary heme-containing enzymes responsible for the oxidative cleavage of L-tryptophan, catalyzing the first and rate-limiting step in tryptophan catabolism through the kynurenine pathway [16] [17] [18] [19] [20]. Despite catalyzing identical biochemical reactions, these enzymes demonstrate extremely low sequence similarity, with only 10% sequence identity between them [18].

TDO functions as a homotetrameric enzyme with high specificity for L-tryptophan and related derivatives such as 6-fluoro-tryptophan [18] [19] [21]. The enzyme requires a heme cofactor and is regulated by glucocorticoid induction, substrate activation and stabilization by tryptophan, cofactor activation by heme, and end-product inhibition by reduced nicotinamide adenine dinucleotide phosphate [22]. The structure reveals intimate association as a dimer of dimers, where N-terminal residues of each monomer form part of the substrate binding site in an adjacent monomer [21].

IDO operates as a monomeric enzyme with broader substrate tolerance, demonstrating activity toward L-tryptophan, D-tryptophan, serotonin, and tryptamine [17] [18] [20]. The Km for D-tryptophan is approximately 100-fold higher than for L-tryptophan [18]. IDO regulation occurs through interferon-γ and other cytokines, as well as nitric oxide [17] [23] [22]. The enzyme plays crucial roles in immune tolerance, suppression of T cell proliferation, maternal tolerance to allogenic fetus, and immune escape of cancers [18] [20].

Both enzymes utilize a ferryl heme intermediate during catalysis, though this has been more clearly demonstrated for IDO than TDO [21] [24]. The proposed mechanism involves base-catalyzed abstraction with formation of ferryl heme during the oxidative process [21]. Recent crystallographic studies have provided detailed insights into substrate binding and the catalytic mechanism [18] [19] [25].

The crystal structure of human TDO in ternary complex with L-tryptophan and O₂ reveals that the dioxygenation reaction initiates through direct attack of O₂ on the C2 atom of the L-tryptophan indole ring [19] [25]. Additionally, TDO contains an exo binding site for L-tryptophan located approximately 42 Å from the active site, formed by residues conserved among tryptophan-auxotrophic TDOs [19] [25]. This exo site provides novel L-tryptophan-mediated regulation for cellular degradation of TDO through the ubiquitin-dependent proteasomal pathway [19] [25].

Indole-3-Pyruvic Acid Imine Formation

The formation of indole-3-pyruvic acid imine represents a critical intermediate step in various biosynthetic pathways, particularly in bacterial systems involved in secondary metabolite production [1] [14] [26]. This compound serves as both a metabolic intermediate and a precursor for more complex indole-derived natural products [14] [27].

The enzymatic formation of indole-3-pyruvic acid imine occurs through the oxidative deamination of L-tryptophan by specialized flavoprotein oxidases [14]. In Chromobacterium violaceum, the VioA enzyme catalyzes this transformation as the initial step in violacein biosynthesis [14]. The reaction mechanism involves the formation of a Michaelis complex followed by deprotonation of the α-amino group, facilitated by the optimal pH of 9.25 [14].

The exact orientation of Cα in the Michaelis complex facilitates oxidative attack, with the transition state potentially activated by substrate distortion [14]. The tetrahedral Cα of the substrate adopts a more planar geometry with partial sp² character, reflecting the stereochemical characteristics of the indole-3-pyruvic acid imine reaction product [14]. This distorted geometry explains the observed competitive inhibition in the presence of transition state analogs [14].

Formation of the activated ternary complex involves protein domain movements, resulting in partial closure of the active site cavity and repositioning of critical residues His163 and Arg64 [14]. These conformational rearrangements facilitate direct transfer of the Cα hydride onto N5 of the isoalloxazine ring [14]. The process is guided by movement of the lone pair of electrons from the α-amino nitrogen to Cα, leading to formation of the protonated imine reaction product [14].

The ternary enzyme complex resembles a well-protected enzyme-product complex where indole-3-pyruvic acid imine is shielded from deamination by attacking water molecules [14]. Subsequent channeling of the product occurs only in the presence of downstream pathway enzymes, representing an elegant solution to the metabolic stability problem [14].

Alternative formation pathways involve tryptophan aminotransferases that catalyze the reversible transamination of L-tryptophan [9] [28]. In bacterial systems such as Pseudomonas species, tryptophan undergoes transamination to indole-3-pyruvate, which subsequently transforms to indole-3-acetaldehyde through decarboxylation [28]. The indole-3-pyruvate intermediate can also undergo reduction to form indole-3-lactic acid under certain metabolic conditions [29].

Chromobacterium violaceum Metabolic Pathways

Chromobacterium violaceum presents a sophisticated metabolic network centered around tryptophan utilization for both primary metabolism and secondary metabolite production [30] [31] [32] [27] [33]. This bacterium utilizes two tryptophan molecules to synthesize violacein, a secondary metabolite of significant pharmacological interest [31].

The tryptophan biosynthetic pathway in C. violaceum begins with chorismate conversion to anthranilate by anthranilate synthase, an enzyme complex composed of alpha (TrpE) and beta (PabA) subunits [31] [32]. Unlike Escherichia coli, the tryptophan biosynthesis genes (trpA-F and pabA-B) are not organized into a single operon but form clusters with genes not directly related to tryptophan biosynthesis [31] [33] [34].

The genome analysis reveals that C. violaceum has an incomplete hexose monophosphate pathway, lacking genes encoding 6-phosphogluconate dehydrogenase [34]. This characteristic enables the bacterium to convert larger amounts of glucose to aromatic amino acids through enhanced erythrose-4-phosphate production via transketolases and transaldolases [34].

Violacein biosynthesis involves the sequential action of five enzymes (VioA-E), with VioA catalyzing the initial oxidation of L-tryptophan to indole-3-pyruvic acid imine [14] [26] [27]. The subsequent enzymes process this intermediate through dimerization and cyclization reactions to form the final violacein structure [26]. VioE functions as a prodeoxyviolacein synthase responsible for intramolecular indole rearrangement [26].

The metabolic flexibility of C. violaceum is demonstrated by its ability to produce various tryptophan metabolites when violacein biosynthesis is blocked [27]. Mutant studies have identified novel compounds including chromoazepinones A, B, and C, along with known compounds chromopyrrolic acid and arcyriarubin A [27]. These metabolites provide insights into the biosynthetic mechanisms and demonstrate the versatility of the tryptophan metabolic network [27].

Regulation of tryptophan metabolism in C. violaceum involves feedback control mechanisms [32] [33]. Anthranilate synthetase is subject to feedback inhibition by tryptophan, acting as a noncompetitive inhibitor with respect to glutamine and as a competitive inhibitor when chorismate is varied [32] [33]. The nonlinearity observed in kinetic analyses suggests multiple chorismate-binding sites on anthranilate synthetase [32] [33].

The biotransformation capabilities of C. violaceum extend to substrate analogs, as demonstrated by its ability to metabolize N-carbobenzoxyl-L-tryptophan into the corresponding 2',3'-dehydro-derivative [30]. This activity requires oxygen and appears to be catalyzed by a dehydrogenase system [30]. Tryptophan in the fermentation medium enhances this biotransformation ability and prevents stored cultures from losing the conversion capacity [30].

Integration with Kynurenine Pathway Metabolism

The integration of imino-tryptophan formation with kynurenine pathway metabolism represents a fundamental aspect of tryptophan catabolism across diverse biological systems [35] [36] [37] [38] [39] [40]. The kynurenine pathway accounts for approximately 95% of dietary tryptophan degradation, with 90% attributed to hepatic metabolism [22]. During immune activation, extrahepatic pathways play increasingly important roles [22].

The pathway initiation occurs through the rate-limiting enzymes TDO in liver and IDO elsewhere, which catalyze the oxidative cleavage of L-tryptophan to N-formylkynurenine [36] [37] [38]. This conversion represents the entry point into the kynurenine pathway, which subsequently produces various neuroactive metabolites including kynurenic acid, 3-hydroxykynurenine, and quinolinic acid [36] [37] [38].

In bacterial systems, two distinct kynurenine pathways exist: the "inducible" pathway resulting in complete catabolism of L-tryptophan, and the "constitutive" pathway leading to NAD+ biosynthesis [35]. The inducible pathway involves tryptophan dioxygenase, kynurenine formamidase, and kynureninase [35]. The constitutive pathway requires additional enzymes including kynurenine 3-monooxygenase and 3-hydroxyanthranilate dioxygenase to produce quinolinate for NAD+ biosynthesis [35].

The metabolic flux through the kynurenine pathway is tightly regulated by inflammatory mediators [36] [38]. Interferon-γ strongly stimulates indoleamine-2,3-dioxygenase, leading to systematic upregulation of the pathway during immune response activation [39] [40]. The biological significance involves tryptophan depletion and kynurenine generation playing key modulatory roles in immune response [39] [40].

Kynurenine metabolism occurs in multiple cellular compartments, with various branches segregated into specific cell types [36]. The pathway bifurcates into "neurotoxic" and "neuroprotective" arms, regulated by kynurenine 3-monooxygenase and kynurenine aminotransferase, respectively [36] [38]. This segregation allows for fine-tuned control of metabolite production based on physiological demands [36].

The integration extends to secondary metabolite biosynthesis in microorganisms, where kynurenine pathway metabolites serve as precursors for bioactive compounds [35]. Some bacteria utilize these metabolites for biosynthesis of specialized secondary metabolites, demonstrating the versatility of the pathway beyond primary metabolism [35].

Clinical implications of pathway integration are evident in various disease states where imbalances in tryptophan and kynurenines contribute to pathology [39] [40]. Conditions including neurodegeneration, immune disorders, and cancer demonstrate altered kynurenine pathway metabolism [39] [40]. The pathway serves as a therapeutic target for conditions ranging from immunological and neurological disorders to cancer treatment [41] [22].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Wikipedia

Evidence for catalytic intermediates involved in generating the chromopyrrolic acid scaffold of rebeccamycin by RebO and RebD

Tatyana Spolitak, David P BallouPMID: 25837855 DOI: 10.1016/j.abb.2015.03.020

Abstract

We provide the first experimental evidence for intermediates being involved in catalysis by RebD in generating the chromopyrrolic acid (CPA) scaffold of rebeccamycin. In the presence of its substrates (indole pyruvate imine - IPAI - and H2O2 both produced by the flavoprotein oxidase RebO that oxidizes tryptophan), RebD reacts as a peroxidase forming two IPAI radicals that recombine as a C-C bond in the CPA. When catalase is included to remove H2O2, CPA can still be formed because the IPAI rapidly reduces RebD, which reacts with O2, utilizing oxidase-peroxidase chemistry to produce CPA. Reduced RebD can also react with H2O2 forming Cpd II directly, which can oxidize IPAI. Stopped-flow spectrophotometric studies demonstrated that during the reaction of RebO and RebD with Trp and oxygen, a species with a red-shifted Soret band at 424.5 nm appeared. This species can react with either guaiacol or ABTS to form ferric RebD, suggesting that it is Cpd II of RebD involved in the formation of CPA. In summary, the studies reveal new and unusual aspects peroxidase and peroxygenase chemistry used by RebD in catalyzing carbon-carbon oxidative coupling reactions that are involved in biosynthesis of indolocarbazoles.Explore Compound Types